5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-4-methylbenzohydrazide with formamide in the presence of a catalyst to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluoromethylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-chloro-4-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-methyl-4-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C9H9FN4 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9FN4/c1-5-2-3-6(7(10)4-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
KNQYVTQKZBGXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NN2)N)F |
Origin of Product |
United States |
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